

A Comparative Spectroscopic Analysis of p-(Methylthio)isobutyrophenone and Its Analogues

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Compound of Interest

Compound Name: **P-(Methylthio)isobutyrophenone**

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of **p-(Methylthio)isobutyrophenone** and its structural analogues. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This technical guide offers an objective comparison of the spectroscopic characteristics of **p-(Methylthio)isobutyrophenone** and three of its analogues: Isobutyrophenone, p-Methoxyisobutyrophenone, and p-Chloroisobutyrophenone. By presenting quantitative data in structured tables and outlining the methodologies for data acquisition, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **p-(Methylthio)isobutyrophenone** and its analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Aromatic Protons (δ , ppm)	Methine Proton (δ , ppm)	Methyl Protons (δ , ppm)	Other Protons (δ , ppm)
p-(Methylthio)isobutyrophenone	7.85 (d, 2H), 7.25 (d, 2H)	3.55 (sept, 1H)	1.20 (d, 6H)	2.52 (s, 3H, -SCH ₃)
Isobutyrophenone	7.92 (m, 2H), 7.55-7.40 (m, 3H)	3.53 (sept, 1H)	1.21 (d, 6H)	-
p-Methoxyisobutyrophenone	7.93 (d, 2H), 6.92 (d, 2H)	3.50 (sept, 1H)	1.19 (d, 6H)	3.86 (s, 3H, -OCH ₃)
p-Chloroisobutyrophenone	7.88 (d, 2H), 7.45 (d, 2H)	3.51 (sept, 1H)	1.21 (d, 6H)	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Carbonyl Carbon (δ , ppm)	Aromatic Carbons (δ , ppm)	Methine Carbon (δ , ppm)	Methyl Carbons (δ , ppm)	Other Carbons (δ , ppm)
p-(Methylthio)isobutyrophenone	204.5	145.8, 134.2, 129.5, 125.0	35.5	19.0	15.0 (-SCH ₃)
Isobutyrophenone ^[1]	206.2	136.9, 132.6, 128.5, 128.3	35.4	19.1	-
p-Methoxyisobutyrophenone	204.3	163.4, 131.0, 130.5, 113.7	35.1	19.0	55.5 (-OCH ₃)
p-Chloroisobutyrophenone	204.8	139.0, 135.2, 129.8, 128.8	35.3	19.0	-

Infrared (IR) Spectroscopy

Compound	C=O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	C-H Bending/Stretching (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
p-(Methylthio)isobutyrophenone	~1675	~1600, ~1500	~2970, ~1465, ~1380	-
Isobutyrophenone [2]	~1685	~1600, ~1450	~2970, ~1465, ~1385	-
p-Methoxyisobutyrophenone	~1670	~1600, ~1510	~2970, ~1460, ~1380	~1255 (C-O stretch)
p-Chloroisobutyrophenone	~1680	~1590, ~1485	~2970, ~1465, ~1380	~1090 (C-Cl stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Compound	λ _{max} (nm)	Solvent
p-(Methylthio)isobutyrophenone	~295	Methanol
Isobutyrophenone	~242	Ethanol
p-Methoxyisobutyrophenone	~275	Methanol
p-Chloroisobutyrophenone	~255	Methanol

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
p-(Methylthio)isobutyrophenone	182	167, 139, 111, 43
Isobutyrophenone[3]	148	105, 77, 43
p-Methoxyisobutyrophenone[4]	178	135, 107, 77, 43
p-Chloroisobutyrophenone	182/184	139/141, 111/113, 75, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Broadband proton decoupling was applied.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: FTIR spectra were recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal was collected prior to the sample measurement. Each spectrum was an average of 32 scans with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

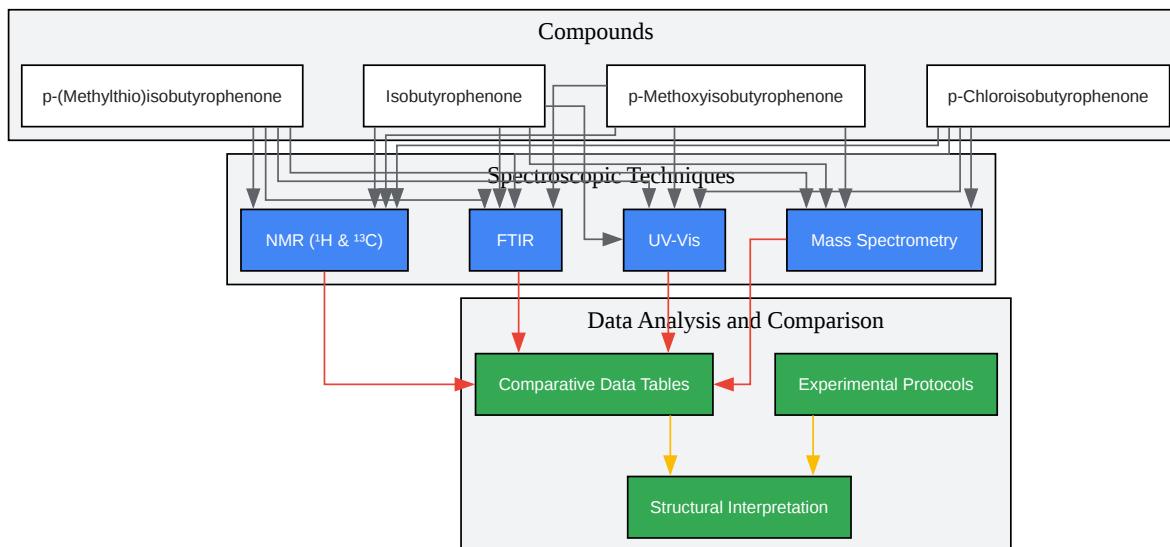
- **Sample Preparation:** A stock solution of the compound was prepared in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution was then diluted to a concentration of approximately 0.01 mg/mL for analysis.
- **Data Acquisition:** UV-Vis spectra were recorded from 200 to 400 nm using a dual-beam spectrophotometer. The corresponding solvent was used as a blank.

Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds).
- **Ionization:** Electron ionization (EI) was used with an ionization energy of 70 eV.
- **Mass Analysis:** Mass spectra were acquired over a mass-to-charge (m/z) range of 40-400.

Workflow for Spectroscopic Comparison

The logical workflow for the comparative spectroscopic analysis is illustrated in the diagram below.



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Caption: Workflow for the comparative spectroscopic analysis of isobutyrophenone analogues.

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References

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